molecular formula C10H14BrN B7895600 4-(3-Bromophenyl)butan-1-amine

4-(3-Bromophenyl)butan-1-amine

Cat. No.: B7895600
M. Wt: 228.13 g/mol
InChI Key: ZNADNIWAMBJFKI-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)butan-1-amine is an organic compound with the molecular formula C10H14BrN It consists of a butan-1-amine chain attached to a 3-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)butan-1-amine typically involves the following steps:

    Bromination: The starting material, phenylbutane, undergoes bromination to introduce a bromine atom at the meta position of the phenyl ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).

    Amination: The brominated intermediate is then subjected to nucleophilic substitution with ammonia (NH3) or an amine source to replace the bromine atom with an amine group, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The bromine atom can be reduced to form the corresponding phenylbutan-1-amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenylbutan-1-amine.

    Substitution: Formation of hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

4-(3-Bromophenyl)butan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand the interaction of amine-containing compounds with biological systems.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutan-1-amine: Lacks the bromine atom, resulting in different reactivity and binding properties.

    3-Bromophenylbutan-1-amine: The position of the bromine atom affects the compound’s chemical behavior and biological activity.

    4-(4-Bromophenyl)butan-1-amine: The bromine atom is at the para position, leading to variations in reactivity and applications.

Uniqueness

4-(3-Bromophenyl)butan-1-amine is unique due to the specific positioning of the bromine atom, which influences its chemical reactivity and interaction with biological targets. This makes it a valuable compound for targeted synthesis and research applications.

Biological Activity

4-(3-Bromophenyl)butan-1-amine, an organic compound with the molecular formula C10H14BrN, is notable for its unique structure featuring a bromine atom at the meta position of a phenyl ring attached to a butan-1-amine chain. This positioning significantly influences its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The synthesis of this compound typically involves:

  • Bromination : The starting material, phenylbutane, undergoes bromination to introduce a bromine atom at the meta position using bromine (Br2) and a catalyst like iron (Fe).
  • Amination : The brominated intermediate is subjected to nucleophilic substitution with ammonia (NH3) or an amine source to form the final product.

This compound can undergo various chemical reactions including oxidation, reduction, and substitution, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amine group allows for hydrogen bonding or ionic interactions, while the bromine atom may participate in halogen bonding, enhancing binding affinity and specificity.

Table 1: Comparison of Biological Activity with Related Compounds

CompoundActivity ProfileBinding Affinity
This compoundModerate antibacterial activity against Mycobacterium tuberculosisMIC = 4.9 µM
4-Phenylbutan-1-amineLower reactivity due to lack of bromineMIC not specified
3-Bromophenylbutan-1-amineEnhanced activity due to different bromine positioningMIC = 5.4 µM
4-(4-Bromophenyl)butan-1-amineDifferent reactivity profileMIC not specified

Biological Activity Studies

Recent studies have highlighted the antibacterial properties of this compound. In vitro tests demonstrated its effectiveness against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of approximately 4.9 µM. The compound's structure–activity relationship (SAR) indicates that modifications in the bromine position can significantly alter its biological efficacy .

Case Study: Antitubercular Activity

In a study focused on novel chemical entities targeting MmpL3 (a crucial drug target in tuberculosis), analogs derived from this compound were synthesized and tested. The results showed that retaining the meta-bromo substituent was essential for maintaining biological activity while improving physicochemical properties such as lipophilicity .

Toxicity and Safety Profile

Toxicity assessments revealed that while some derivatives exhibited significant toxicity, others maintained lower toxicity levels at concentrations below 50 µg/mL. The introduction of the bromine atom was found to be slightly beneficial in enhancing antimicrobial effects without significantly increasing toxicity .

Properties

IUPAC Name

4-(3-bromophenyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8H,1-2,4,7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNADNIWAMBJFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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